molecular formula C14H12N2Na2O6S2 B13421391 4,4'-(1Z)-Diaminostilbene-2,2'-disulfonic Acid Disodium Salt

4,4'-(1Z)-Diaminostilbene-2,2'-disulfonic Acid Disodium Salt

Cat. No.: B13421391
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UAIGNFCESA-L
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Description

4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is an organic compound with the molecular formula C14H12N2O6S2Na2. It is a derivative of stilbene, characterized by the presence of two amino groups and two sulfonic acid groups. This compound is widely used in various industrial applications, particularly in the production of optical brighteners and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the deprotonation of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid. This can be achieved through reactions with bases such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide ((n-Bu4N)(OH)). The resulting salts are sodium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate and tetrabutylammonium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with sodium hydroxide to ensure complete deprotonation and formation of the disodium salt. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include disodium 4,4’-dinitrostilbene-2,2’-disulfonate and various substituted derivatives of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with cellular anion transporters. The compound inhibits anion permeability by binding to specific sites on the transporters, thereby blocking the transport of anions across cell membranes . This inhibition can affect various cellular processes, including ion balance and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is unique due to its specific structure, which allows it to form stable complexes with various metals and organic molecules. This property makes it particularly useful in the synthesis of optical brighteners and dyes, as well as in scientific research applications involving cellular transport inhibition.

Properties

Molecular Formula

C14H12N2Na2O6S2

Molecular Weight

414.4 g/mol

IUPAC Name

disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1-;;

InChI Key

YAKFHPREDNNSFX-UAIGNFCESA-L

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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